molecular formula C10H18O3 B2551837 (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid CAS No. 2248200-99-7

(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid

Cat. No. B2551837
CAS RN: 2248200-99-7
M. Wt: 186.251
InChI Key: BAEGQLSXWNCRSV-QMMMGPOBSA-N
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Description

(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid is a chemical compound that belongs to the class of carboxylic acids. It is also known as valnoctamide and is a derivative of valproic acid. This compound has been the subject of scientific research due to its potential therapeutic applications in various fields.

Scientific Research Applications

(2S)-2-Methyl-4-(oxan-4-yl)butanoic acid has been the focus of scientific research due to its potential therapeutic applications. One of the areas of research is in the treatment of epilepsy. Studies have shown that this compound has anticonvulsant properties and can reduce the frequency and severity of seizures.
Another area of research is in the treatment of anxiety and depression. Studies have shown that this compound can increase the levels of GABA in the brain, which is a neurotransmitter that has a calming effect on the nervous system. This can help to reduce anxiety and depression symptoms.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid is not fully understood. However, it is believed to work by increasing the levels of GABA in the brain. GABA is a neurotransmitter that inhibits the activity of neurons in the brain, which can help to reduce seizures, anxiety, and depression symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase the levels of GABA in the brain, which can help to reduce seizures, anxiety, and depression symptoms. It can also increase the levels of glutathione, which is an antioxidant that helps to protect the body from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid in lab experiments is its anticonvulsant properties. This can be useful in studying the mechanisms of epilepsy and developing new treatments for the condition. Another advantage is its ability to increase the levels of GABA in the brain, which can be useful in studying the mechanisms of anxiety and depression.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects. Another limitation is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid. One area of research is in the development of new anticonvulsant drugs based on this compound. Another area of research is in the development of new treatments for anxiety and depression based on the ability of this compound to increase the levels of GABA in the brain.
Another future direction is in the study of the potential neuroprotective effects of this compound. Studies have shown that this compound can increase the levels of glutathione, which is an antioxidant that helps to protect the body from oxidative stress. This could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It has anticonvulsant properties and can reduce the frequency and severity of seizures. It can also increase the levels of GABA in the brain, which can help to reduce anxiety and depression symptoms. While there are limitations to its use in lab experiments, there are several future directions for research on this compound, including the development of new anticonvulsant drugs and treatments for anxiety, depression, and neurodegenerative diseases.

Synthesis Methods

The synthesis of (2S)-2-Methyl-4-(oxan-4-yl)butanoic acid can be achieved by reacting 4-hydroxybutyric acid with N-methylhydroxylamine in the presence of a catalyst. This reaction leads to the formation of N-methyl-4-hydroxybutanamide, which is then reacted with methyl chloroformate to yield this compound.

properties

IUPAC Name

(2S)-2-methyl-4-(oxan-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-8(10(11)12)2-3-9-4-6-13-7-5-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEGQLSXWNCRSV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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